molecular formula C7H9N3O4 B3016476 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 956935-29-8

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B3016476
CAS No.: 956935-29-8
M. Wt: 199.166
InChI Key: VHWODBSEJMYSKU-UHFFFAOYSA-N
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Description

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a nitro group and a propanoic acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitro-1H-pyrazole with 2-methylacrylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both a nitro group and a propanoic acid moiety, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWODBSEJMYSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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